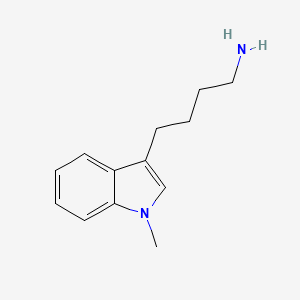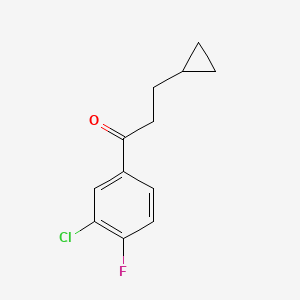
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one is an organic compound characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a cyclopropylpropanone moiety
準備方法
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzyl bromide and cyclopropyl methyl ketone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-chloro-4-fluorobenzyl bromide is reacted with cyclopropyl methyl ketone in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
化学反応の分析
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways, particularly those related to inflammation and cancer.
Pathways: It modulates the activity of key signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.
Effects: The compound’s effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
類似化合物との比較
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloro-4-fluorophenyl)-2-propanone and 1-(3-Chloro-4-fluorophenyl)-3-methylpropan-1-one share structural similarities.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound makes it particularly suitable for certain pharmaceutical and materials science applications.
特性
分子式 |
C12H12ClFO |
|---|---|
分子量 |
226.67 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one |
InChI |
InChI=1S/C12H12ClFO/c13-10-7-9(4-5-11(10)14)12(15)6-3-8-1-2-8/h4-5,7-8H,1-3,6H2 |
InChIキー |
LEQBJHGTFLQZSD-UHFFFAOYSA-N |
正規SMILES |
C1CC1CCC(=O)C2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


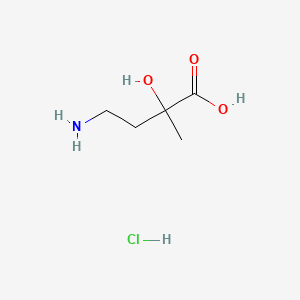
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
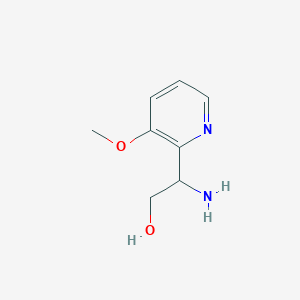
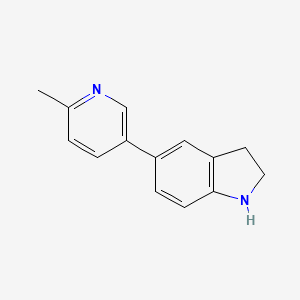
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
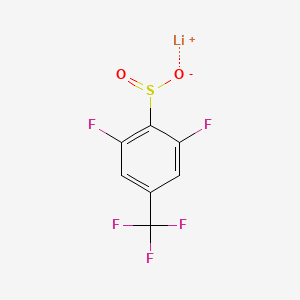
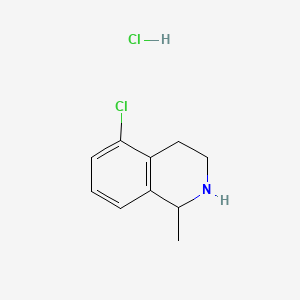
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
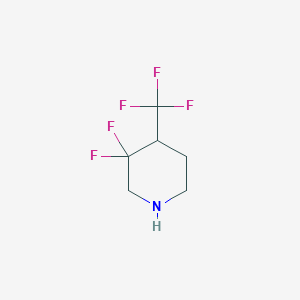
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-Methyl-1,6-dioxaspiro[2.5]octane](/img/structure/B13578599.png)
